molecular formula C19H19NO6S B2387249 (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid CAS No. 326907-81-7

(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid

Cat. No.: B2387249
CAS No.: 326907-81-7
M. Wt: 389.42
InChI Key: VOCNVRJXSJPINX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is a complex organic compound featuring an indole moiety, a sulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the indole-sulfonyl derivative reacts with a suitable acrylate under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the Heck reaction. These methods ensure higher yields, better purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity . Pathways involved include inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and dimethoxyphenyl groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCNVRJXSJPINX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.